molecular formula C4H4F2O B13862641 (S)-2,2-Difluorocyclopropanecarbaldehyde

(S)-2,2-Difluorocyclopropanecarbaldehyde

Cat. No.: B13862641
M. Wt: 106.07 g/mol
InChI Key: COMTUQUKBYLVTF-VKHMYHEASA-N
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Description

(S)-2,2-Difluorocyclopropanecarbaldehyde is a chiral compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Difluorocyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, followed by the introduction of fluorine atoms and the aldehyde group. One common method involves the reaction of a difluorocarbene with an appropriate alkene to form the difluorocyclopropane ring. The aldehyde group can then be introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using difluorocarbene precursors and alkenes, followed by oxidation processes to introduce the aldehyde functionality. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(S)-2,2-Difluorocyclopropanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2,2-Difluorocyclopropanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropane ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-2,2-Difluorocyclopropanecarbaldehyde: The enantiomer of (S)-2,2-Difluorocyclopropanecarbaldehyde.

    2,2-Difluorocyclopropanemethanol: A related compound with a hydroxyl group instead of an aldehyde.

    2,2-Difluorocyclopropanecarboxylic acid: A compound with a carboxylic acid group instead of an aldehyde.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both fluorine atoms and an aldehyde group

Properties

Molecular Formula

C4H4F2O

Molecular Weight

106.07 g/mol

IUPAC Name

(1S)-2,2-difluorocyclopropane-1-carbaldehyde

InChI

InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m0/s1

InChI Key

COMTUQUKBYLVTF-VKHMYHEASA-N

Isomeric SMILES

C1[C@H](C1(F)F)C=O

Canonical SMILES

C1C(C1(F)F)C=O

Origin of Product

United States

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